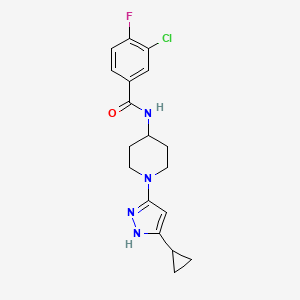

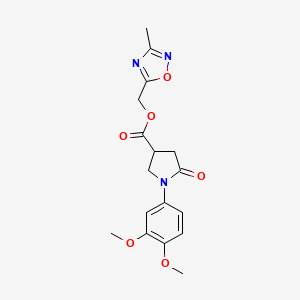

3-chloro-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-chloro-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-fluorobenzamide is a chemical entity that likely shares structural and functional characteristics with the pyrazole derivatives described in the provided papers. These derivatives are of interest due to their pharmacological activities and potential use in drug discovery, particularly as anti-inflammatory agents and CB1 receptor antagonists.

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves starting with a benzamide scaffold and introducing various substituents to achieve the desired chemical properties. For instance, N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide was used as a starting material to prepare substituted pyrazole derivatives through reactions with methylhydrazine or phenylhydrazine, leading to N-substituted pyrazoline derivatives . Similarly, the synthesis of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, a key intermediate in herbicide production, involved oxidation and hydrolysis steps . These methods provide insight into the potential synthetic routes that could be employed for the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is critical for their interaction with biological targets. For example, the position and nature of substituents on the pyrazole ring can significantly influence the compound's affinity and intrinsic activity towards the CB1 cannabinoid receptor, as demonstrated by the varying Ki values reported for different derivatives . The cyclopropyl group and the piperidinyl moiety in the compound of interest are likely to contribute to its unique binding profile and pharmacological effects.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives are varied and can include acylation, cyclization, and substitution reactions. The reactivity of these compounds is often dictated by the substituents present on the benzamide core and the pyrazole ring. For instance, the acryloyl derivatives were reacted with hydrazine hydrate to afford pyrazoline, which could then be further modified . Understanding these reactions is essential for optimizing the synthesis and tailoring the properties of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compound's application in drug development, as they affect its bioavailability and pharmacokinetics. The presence of halogen atoms, such as chlorine and fluorine, in the compound can also affect its lipophilicity and membrane permeability .

科学的研究の応用

Synthesis and Structural Characterization

Research efforts have been dedicated to synthesizing and characterizing pyrazole derivatives due to their potential biological activities. For instance, the synthesis and crystal structure of novel bioactive heterocycles, such as 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, have been reported. These compounds are synthesized through condensation processes, and their structures are characterized using X-ray crystallography, revealing intricate details about their molecular configuration and potential for further modification for biological applications (Thimmegowda et al., 2009).

Biological Activities

The exploration of pyrazole derivatives extends into investigating their biological activities, particularly as potential anticancer and antimicrobial agents. Novel fluoro-substituted benzopyrans have shown anti-lung cancer activity, indicating the therapeutic potential of fluoro-substituted compounds in oncology (Hammam et al., 2005). Similarly, compounds with chloro and fluoro substitutions have been synthesized and evaluated for their antitumor activity, underscoring the relevance of these chemical modifications in developing new therapeutic agents (Naito et al., 2005).

Antimicrobial and Antioxidant Evaluation

The antimicrobial and antioxidant properties of pyrazole derivatives have also been a focus of study. Synthesis and evaluation of Schiff's base, azetidinones, and thiazolidinones based on chloro and fluoro phenylpyrazole have been carried out, demonstrating the compounds' efficacy in these areas (Mistry et al., 2016). This research highlights the potential of such compounds in addressing bacterial resistance and oxidative stress-related conditions.

作用機序

Target of Action

The compound’s primary targets are usually proteins or enzymes in the body that it binds to. The nature of these targets can vary widely depending on the specific compound and its intended use. For example, it could target receptors on cell surfaces, enzymes involved in metabolic processes, or components of cellular structures .

Mode of Action

The compound interacts with its targets by binding to them, often leading to a change in the target’s function. This could involve inhibiting an enzyme’s activity, activating a receptor, or blocking a cellular process .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites. The downstream effects of this could include changes in cellular function, physiological responses, or disease progression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized by the liver or other tissues, and how it is excreted would all impact its effectiveness .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular signaling or metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective at specific pH levels or temperatures, or their action might be enhanced or inhibited by the presence of other molecules .

特性

IUPAC Name |

3-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClFN4O/c19-14-9-12(3-4-15(14)20)18(25)21-13-5-7-24(8-6-13)17-10-16(22-23-17)11-1-2-11/h3-4,9-11,13H,1-2,5-8H2,(H,21,25)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITMUGDHPMHNBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylmethyl)-3-methyl-1,2,4-oxadiazole](/img/structure/B2501794.png)

![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2501796.png)

![2-(2,4-difluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2501798.png)

![2-{[(2-Bromo-4-methylphenyl)amino]methyl}-4-chlorophenol](/img/structure/B2501799.png)

![N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline](/img/structure/B2501802.png)

{2-nitro-2-[(2E)-1,3-thiazinan-2-ylidene]ethyl}amine](/img/structure/B2501803.png)

![3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide](/img/structure/B2501804.png)

![Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate oxalate](/img/structure/B2501816.png)